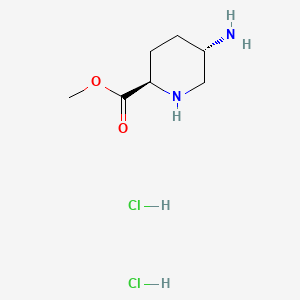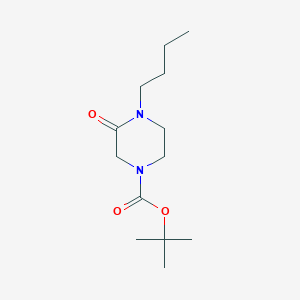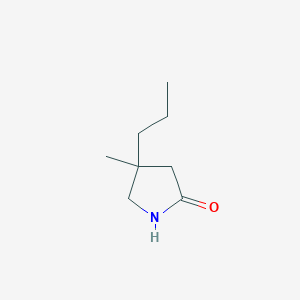
methyl (2R,5S)-5-aminopiperidine-2-carboxylate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,5S)-5-aminopiperidine-2-carboxylate;dihydrochloride is a chemical compound that belongs to the class of piperidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,5S)-5-aminopiperidine-2-carboxylate typically involves the use of piperidine derivatives. One common method involves the reaction of piperidine with methyl chloroformate under controlled conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of methyl (2R,5S)-5-aminopiperidine-2-carboxylate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,5S)-5-aminopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl (2R,5S)-5-aminopiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of methyl (2R,5S)-5-aminopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate
- (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate
Uniqueness
Methyl (2R,5S)-5-aminopiperidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H16Cl2N2O2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl (2R,5S)-5-aminopiperidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-3-2-5(8)4-9-6;;/h5-6,9H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1 |
InChI Key |
KJCRLAZNZKYKIR-KXSOTYCDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](CN1)N.Cl.Cl |
Canonical SMILES |
COC(=O)C1CCC(CN1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)


![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)








